Lasmiditan hydrochloride

Übersicht

Beschreibung

- Es wirkt als hochspezifischer Agonist für den 5-HT (1F) Rezeptor .

- In-vitro-Bindungsstudien zeigen, dass sein Ki-Wert am 5-HT (1F) Rezeptor 2.21 nM beträgt .

- Lasmiditan ist besonders relevant für die Erforschung von Migräne .

COL-144-Hydrochlorid: (auch bekannt als ) ist eine neuartige, zentral wirkende Verbindung.

Vorbereitungsmethoden

Synthesewege: Die Synthese von Lasmiditan umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Vorstufen.

Reaktionsbedingungen: Spezifische Reaktionsbedingungen und Reagenzien, die bei der Synthese verwendet werden, sind proprietär, aber sie umfassen in der Regel mehrere chemische Transformationen.

Industrielle Produktion: Methoden zur industriellen Produktion werden nicht allgemein bekannt gegeben, aber sie beinhalten wahrscheinlich die Optimierung in Bezug auf Ausbeute, Reinheit und Sicherheit.

Analyse Chemischer Reaktionen

Reaktionen: Lasmiditan kann verschiedene Reaktionen eingehen, darunter , , und .

Häufige Reagenzien: Spezifische Reagenzien, die in diesen Reaktionen verwendet werden, sind proprietär.

Hauptprodukte: Die bei der Synthese gebildeten Hauptprodukte sind Lasmiditan selbst und alle Zwischenprodukte.

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

Lasmiditan selectively binds to the 5-HT1F receptors located in both the central and peripheral nervous systems. This receptor affinity leads to the inhibition of trigeminal nerve activity, which is crucial in the pathophysiology of migraines. The mechanism involves:

- Inhibition of Calcitonin Gene-Related Peptide (CGRP) : Lasmiditan reduces CGRP release, a neuropeptide implicated in migraine pathogenesis .

- Reduction of Neuroinflammatory Responses : Studies indicate that lasmiditan inhibits trigeminovascular protein extravasation, contributing to its anti-migraine effects .

Clinical Efficacy

Lasmiditan's effectiveness has been demonstrated in several large-scale clinical trials. Key findings include:

- Phase 3 Trials : Two pivotal studies, SAMURAI and SPARTAN, showed that lasmiditan significantly alleviates migraine pain within two hours of administration compared to placebo. The response rates for pain relief were approximately 40% for lasmiditan versus 13% for placebo .

- Dosing : Lasmiditan is available in doses of 50 mg, 100 mg, and 200 mg, with the maximum recommended daily dose being 200 mg .

Efficacy Data Table

| Study | Dose (mg) | Pain-Free at 2 Hours (%) | Placebo Response (%) |

|---|---|---|---|

| SAMURAI | 50 | 40 | 13 |

| SPARTAN | 100 | 42 | 14 |

| Combined Data | 200 | 45 | 15 |

Safety Profile

The safety profile of lasmiditan has been extensively evaluated. Common treatment-emergent adverse events (TEAEs) reported include:

- Dizziness

- Somnolence

- Fatigue

- Nausea

Most adverse events were mild to moderate in severity. Serious adverse events were rare, with no reported deaths during clinical trials .

Safety Data Table

| Adverse Event | Placebo (%) | Lasmiditan (50 mg) (%) | Lasmiditan (100 mg) (%) | Lasmiditan (200 mg) (%) |

|---|---|---|---|---|

| Dizziness | 13 | 26 | 40 | 44 |

| Somnolence | 5 | 10 | 20 | 25 |

| Serious Events | <1 | <1 | <1 | <1 |

Case Studies and Real-world Applications

Lasmiditan has emerged as a valuable option for patients who are refractory to traditional migraine therapies, particularly those with cardiovascular risk factors who cannot use triptans due to their vasoconstrictive properties. A notable case involved a patient with a history of ischemic heart disease who successfully managed acute migraine attacks with lasmiditan without experiencing adverse cardiovascular effects .

Wirkmechanismus

- Lasmiditan exerts its effects by selectively activating the 5-HT (1F) receptor .

- Molecular targets and downstream pathways involved in its action are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit: Lasmiditan zeichnet sich durch seine hohe Selektivität für den 5-HT (1F) Rezeptor aus.

Ähnliche Verbindungen: Obwohl Lasmiditan einzigartig ist, umfassen andere Verbindungen, die auf Serotoninrezeptoren abzielen, (ein Agonist des 5-HT (1F) Rezeptors der ersten Generation) und verwandte Analoga[,,].

Biologische Aktivität

Lasmiditan hydrochloride is a novel medication primarily used for the acute treatment of migraines. As a selective agonist of the serotonin receptor subtype 5-HT1F, it represents a new class of anti-migraine drugs known as neurally acting anti-migraine medications (NAAMAs). Unlike traditional triptans, which can cause vasoconstriction, lasmiditan provides an effective alternative without these cardiovascular risks.

Lasmiditan acts selectively on the 5-HT1F receptors located in the central and peripheral nervous systems. This selectivity is crucial as it allows for the inhibition of trigeminal neuronal activity, which is central to migraine pathophysiology. The binding affinity and functional activity of lasmiditan at various serotonin receptors have been extensively studied, demonstrating its unique profile compared to other migraine medications.

Binding Affinity and Functional Activity

The following table summarizes lasmiditan's binding affinity (Ki values) and functional activity (EC50 values) at several 5-HT receptors:

| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

|---|---|---|

| 5-HT1A | 228 | Not applicable |

| 5-HT1B | 1463 | Not applicable |

| 5-HT1D | 555 | Not applicable |

| 5-HT1E | 366 | Not applicable |

| 5-HT1F | 1.85 | 3.74 - 15.9 |

| 5-HT2A | >30,000 | Not applicable |

| 5-HT2B | 5977 | Not applicable |

| 5-HT7 | 17,322 | Not applicable |

Note: Ki values indicate binding affinity, where lower values reflect higher affinity for the receptor. EC50 values indicate the concentration required for half-maximal response.

Pharmacokinetics

Lasmiditan is characterized by rapid oral absorption with a median time to peak concentration (Tmax) of approximately 1.8 hours and an oral bioavailability of around 40% . The compound is metabolized in the liver through non-CYP pathways, primarily involving ketone reduction. Its major metabolites include M7, M8, and M18, with M7 showing some binding to GABAA channels but lacking significant physiological activity .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Tmax | 1.8 hours |

| Bioavailability | ~40% |

| Half-life | ~5 hours |

| Plasma Protein Binding | 55-60% |

Clinical Efficacy and Safety

Lasmiditan has undergone several clinical trials to evaluate its efficacy and safety profile in treating acute migraine attacks. The CENTURION study demonstrated statistically significant superiority over placebo in achieving pain freedom at two hours post-dose .

Case Studies

In a recent study involving a Chinese population, lasmiditan was shown to be effective in reducing migraine symptoms compared to placebo, with no new safety signals detected . The study included 326 patients with similar demographic characteristics across treatment groups.

Demographics of Study Participants

| Characteristic | Value |

|---|---|

| Mean Age | 37.8 years |

| Female Percentage | 72.2% |

| Mean Duration of Migraine | 12.7 years |

| Baseline Attack Frequency | 4.3 per month |

Eigenschaften

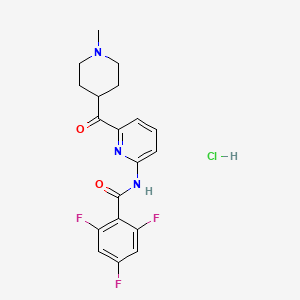

IUPAC Name |

2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O2.ClH/c1-25-7-5-11(6-8-25)18(26)15-3-2-4-16(23-15)24-19(27)17-13(21)9-12(20)10-14(17)22;/h2-4,9-11H,5-8H2,1H3,(H,23,24,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTPRLDGGGYWIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613677-28-4 | |

| Record name | Benzamide, 2,4,6-trifluoro-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613677-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lasmiditan hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0613677284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-trifluoro-N-[6-(1-methylpiperidine-3-carbonyl)-2-pyridyl]benzamide;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.256.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LASMIDITAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7A23C6P5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.